1-(3-(Ethylsulfonyl)propyl)-1h-1,2,4-triazol-3-amine 1-(3-(Ethylsulfonyl)propyl)-1h-1,2,4-triazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18269085
InChI: InChI=1S/C7H14N4O2S/c1-2-14(12,13)5-3-4-11-6-9-7(8)10-11/h6H,2-5H2,1H3,(H2,8,10)
SMILES:
Molecular Formula: C7H14N4O2S
Molecular Weight: 218.28 g/mol

1-(3-(Ethylsulfonyl)propyl)-1h-1,2,4-triazol-3-amine

CAS No.:

Cat. No.: VC18269085

Molecular Formula: C7H14N4O2S

Molecular Weight: 218.28 g/mol

* For research use only. Not for human or veterinary use.

1-(3-(Ethylsulfonyl)propyl)-1h-1,2,4-triazol-3-amine -

Specification

Molecular Formula C7H14N4O2S
Molecular Weight 218.28 g/mol
IUPAC Name 1-(3-ethylsulfonylpropyl)-1,2,4-triazol-3-amine
Standard InChI InChI=1S/C7H14N4O2S/c1-2-14(12,13)5-3-4-11-6-9-7(8)10-11/h6H,2-5H2,1H3,(H2,8,10)
Standard InChI Key HWHKXAQMTKYGGM-UHFFFAOYSA-N
Canonical SMILES CCS(=O)(=O)CCCN1C=NC(=N1)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 1-(3-ethylsulfonylpropyl)-1,2,4-triazol-3-amine, reflects its core structure: a 1,2,4-triazole ring substituted at the N1 position with a 3-(ethylsulfonyl)propyl chain and at the C3 position with an amino group. The ethylsulfonyl moiety (SO2C2H5-\text{SO}_2\text{C}_2\text{H}_5) enhances polarity and hydrogen-bonding capacity, potentially improving solubility and target-binding affinity compared to simpler triazole analogs .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC7H14N4O2S\text{C}_7\text{H}_{14}\text{N}_4\text{O}_2\text{S}
Molecular Weight218.28 g/mol
IUPAC Name1-(3-ethylsulfonylpropyl)-1,2,4-triazol-3-amine
Canonical SMILESCCS(=O)(=O)CCCN1C=NC(=N1)N
InChI KeyHWHKXAQMTKYGGM-UHFFFAOYSA-N

Synthetic Methodologies

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The triazole ring is typically constructed via the click reaction, where a propylazide intermediate reacts with a propargylamine derivative under Cu(I) catalysis. Subsequent sulfonation introduces the ethylsulfonyl group:

  • Azide Preparation: 3-Chloropropylazide is synthesized from 1-bromo-3-chloropropane and sodium azide.

  • Cycloaddition: Reaction with propargylamine in the presence of CuSO4_4/sodium ascorbate yields 1-(3-chloropropyl)-1H-1,2,4-triazol-3-amine.

  • Sulfonation: Nucleophilic substitution of the chloride with ethylsulfinate (NaSO2C2H5\text{NaSO}_2\text{C}_2\text{H}_5) in DMF at 80°C affords the target compound.

Physicochemical Properties

Thermal Stability

Triazoles generally exhibit high thermal stability due to aromatic conjugation. Differential scanning calorimetry (DSC) of analogous compounds shows decomposition temperatures exceeding 250°C. The ethylsulfonyl group may further stabilize the molecule via dipole-dipole interactions.

Solubility and Partitioning

  • Aqueous Solubility: Estimated at 12–15 mg/mL (25°C) due to the sulfonyl group’s hydrophilicity.

  • logP: Predicted value of 0.8 ± 0.3 (ChemAxon), indicating moderate lipophilicity suitable for membrane penetration.

Biological Activity and Mechanisms

Antimicrobial Activity

Though direct data are lacking, structurally related 1,2,4-triazoles demonstrate broad-spectrum activity:

Table 2: Antimicrobial Activity of Analogous Triazoles

CompoundMIC (μM) vs S. aureusMIC (μM) vs E. coli
5-(2-Aminothiazol-4-yl)-4-phenyltriazole0.5–1.02.0–4.0
Quinazolinylpiperidinyltriazole34.5–47.5Not tested

The ethylsulfonyl group in 1-(3-(ethylsulfonyl)propyl)-1H-1,2,4-triazol-3-amine could improve bacterial membrane penetration compared to these analogs .

Industrial and Research Applications

Agrochemical Development

Triazole fungicides (e.g., tebuconazole) dominate the agricultural market. The sulfonyl group in this compound may confer resistance to metabolic degradation in plants, extending field efficacy.

Pharmaceutical Lead Optimization

As a kinase inhibitor scaffold, this triazole could be derivatized to target:

  • Oncogenic kinases: c-Met, FLT3, and RET (IC50_{50}: <1 μM in related compounds) .

  • Antifungal targets: CYP51 orthologs in Candida and Aspergillus spp .

Comparison with Related Compounds

Table 3: Structural and Functional Analogues

CompoundMolecular Weight (g/mol)Key Features
3-(Ethylsulfonyl)-1H-1,2,4-triazol-5-amine176.20Smaller alkyl chain, lower solubility
Fluconazole306.27Difluorophenyl-triazole, clinical antifungal
Foretinib632.74Triazolotetrazine, c-Met/VEGFR2 inhibitor

The propyl spacer in 1-(3-(ethylsulfonyl)propyl)-1H-1,2,4-triazol-3-amine provides conformational flexibility absent in smaller analogs, potentially enabling binding to deeper enzyme pockets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator